molecular formula C8H8ClFO B1590382 (R)-2-Chloro-1-(4-fluorophenyl)ethanol CAS No. 126534-43-8

(R)-2-Chloro-1-(4-fluorophenyl)ethanol

Cat. No. B1590382
M. Wt: 174.6 g/mol
InChI Key: VTCREIYEGAGUDS-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone was studied, and conditions were found that allowed obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst . Another process for the synthesis of 4-(4’-fluorophenyl)-piperidines was also described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of 1-(4-Fluorophenyl)ethanol is C8H9FO . Other studies have performed quantum chemical calculations and Hirshfeld surface analysis on related compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, diastereomeric adducts between (S)-1-(4-fluorophenyl)-ethanol and R and S 2-butanol, formed by supersonic expansion, have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(4-Fluorophenyl)ethanol, include a density of 1.1±0.1 g/cm3, boiling point of 216.2±0.0 °C at 760 mmHg, and a molar refractivity of 37.3±0.3 cm3 .

Scientific Research Applications

Conformational Landscape Studies

(R)-2-Chloro-1-(4-fluorophenyl)ethanol, and its variants have been the subject of studies exploring their conformational landscapes. For instance, the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts with R- and S-butan-2-ol was investigated using resonant two-photon ionization spectroscopy and theoretical calculations. This research helps in understanding the structural behaviors of similar compounds, including (R)-2-Chloro-1-(4-fluorophenyl)ethanol (Rondino et al., 2016).

Synthesis and Enantioselectivity

Studies have focused on synthesizing variants of (R)-2-Chloro-1-(4-fluorophenyl)ethanol, highlighting the role of substituents in chiral recognition of molecular complexes. For example, research on the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, a related compound, revealed insights into the synthesis process and its potential applications in pharmaceuticals, such as antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).

Pharmaceutical Intermediates

(R)-2-Chloro-1-(4-fluorophenyl)ethanol and its derivatives are key intermediates in synthesizing pharmaceutical products. For instance, a study described the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial intermediate for preparing PF-2341066, an inhibitor of c-Met/ALK in clinical development (Martínez et al., 2010).

Catalytic Activity and Bioreduction

The compound has been used in studies examining the catalytic activity and bioreduction processes. For example, research on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis cells provided insights into the efficient preparation of chiral intermediates, demonstrating potential applications in pharmaceutical synthesis (Ni, Zhang, & Sun, 2012).

Electrochemical Methods

Electrochemical methods for converting related haloacetophenones into corresponding haloethanols were also studied, providing alternative synthesis routes for similar compounds (Ikeda, 1990).

Biocatalysis in Drug Synthesis

Biocatalysis studies involving derivatives of (R)-2-Chloro-1-(4-fluorophenyl)ethanol have shown potential in drug synthesis. For instance, a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to its (R)-alcohol form with high stereoselectivity was identified and optimized, demonstrating a novel whole-cell-mediated biocatalytic route for synthesizing valuable chiral intermediates (Miao, Liu, He, & Wang, 2019).

Spectroscopy and Molecular Analysis

Spectroscopic studies of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, involved analyzing its molecular structure, hyperpolarizability, and electronic properties. This type of research can provide valuable insights for similar compounds (Najiya et al., 2014).

Safety And Hazards

The safety data sheet for ®-1-(4-FLUOROPHENYL)ETHANOL suggests handling with gloves and avoiding contact with skin and eyes .

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone was studied, suggesting potential for further optimization and exploration .

properties

IUPAC Name

(1R)-2-chloro-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCREIYEGAGUDS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486312
Record name (R)-2-Chloro-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-1-(4-fluorophenyl)ethanol

CAS RN

126534-43-8
Record name (αR)-α-(Chloromethyl)-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Chloro-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zhu, BA Hyatt, L Hua - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
An alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus (PFADH) effectively catalyzed the reductions of various substituted α-chloroacetophenones to …
Number of citations: 30 www.sciencedirect.com
Y Yang, D Zhu, TJ Piegat, L Hua - Tetrahedron: Asymmetry, 2007 - Elsevier
A short-chain alcohol dehydrogenase (YMR226c) from Saccharomyces cerevisiae was cloned and expressed in Escherichia coli, and the encoded protein was purified. The activity and …
Number of citations: 59 www.sciencedirect.com

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